molecular formula C6H4BrF3N2 B1282194 2-Amino-3-bromo-5-(trifluoromethyl)pyridine CAS No. 79456-30-7

2-Amino-3-bromo-5-(trifluoromethyl)pyridine

Cat. No. B1282194
CAS RN: 79456-30-7
M. Wt: 241.01 g/mol
InChI Key: KBNACDZKKVMULE-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-(trifluoromethyl)pyridine is an aromatic amino compound that serves as an intermediate in the synthesis of various pharmaceutical products. Its molecular structure includes a pyridine ring substituted with amino, bromo, and trifluoromethyl groups, which contribute to its reactivity and potential applications in chemical synthesis. However, there is limited information on its toxicity profile, and caution is advised during its industrial production due to a reported case of poisoning involving related compounds .

Synthesis Analysis

The synthesis of related trifluoromethyl-containing pyridine derivatives has been explored through various methods. For instance, 5-alkyl-4-amino-2-(trifluoromethyl)pyridines have been prepared from corresponding pyridinols using condensation with tosyl isocyanate or by alkylation with 2-chloroacetamide followed by a Smiles type rearrangement . Additionally, 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles have been synthesized from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, showcasing the versatility of trifluoromethyl-containing building blocks .

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 2-Amino-3-bromo-5-(trifluoromethyl)pyridine have been studied, revealing insights into their complex formation with other molecules such as dioxane and pyridine. For example, the molecular and crystal structure of 3-(1-amino-2,2,2-trifluoroethylidene)-1,1,4,5,6,7-hexafluoroindan-2-one and its complexes with dioxane and pyridine have been elucidated, providing a foundation for understanding the structural aspects of trifluoromethyl-containing compounds .

Chemical Reactions Analysis

The chemical reactivity of trifluoromethyl-containing pyridines is highlighted by various substitution reactions. For example, 7-amino[1,2,3]triazolo[1,5-a]pyridines undergo reactions with sulfuric acid to yield hydroxyalkylpyridines, and bromination leads to brominated pyridine derivatives. These compounds exhibit ambident reactivity, allowing for selective acylation or alkylation on different positions of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine and related compounds are influenced by the presence of the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and chemical stability. These properties are crucial for their application in the synthesis of pharmaceuticals and other organic molecules. However, the toxicity of these compounds, as evidenced by a case of poisoning, underscores the need for careful handling and adequate safety measures during their use .

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : The use of TFMP derivatives in agrochemicals has led to significant advances in crop protection. More than 50% of the pesticides launched in the last two decades have been fluorinated .

Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to the development of several effective drugs. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation. Therefore, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

Trifluoromethylpyridines, including “2-Amino-3-bromo-5-(trifluoromethyl)pyridine”, have found applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and in the development of pharmaceutical and veterinary products . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNACDZKKVMULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517012
Record name 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)pyridin-2-amine

CAS RN

79456-30-7
Record name 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(trifluoromethyl)pyridin-2-amine
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Synthesis routes and methods I

Procedure details

To a solution of 2-amino-5-trifluoromethylpyridine (9 g) in acetic acid (75 mL) at r.t. was added bromine (5.8 mL) slowly. After 1 h, the acid was neutralized by the careful addition of sodium hydroxide (10N) at 0° C. The resulting orange precipitate was dissolved in ether and washed successively with saturated potassium carbonate, saturated Na2SO3 and brine, dried and concentrated. The residual solid was stirred vigorously in hexane for 1 h to provide, after filtration, the title compound as a white solid (10.2 g).
Quantity
9 g
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5.8 mL
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75 mL
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Synthesis routes and methods II

Procedure details

To a mixture of 5-trifluoromethyl-pyridine-2-ylamine (65 g) and chloroform (100 mL), N-bromosuccinimide (71 g) was added in 5 parts under ice-cooling. The mixture was heated to room temperature, and stirred for 1 hour, then heated to 80° C., and stirred with heating for 30 minutes. After the mixture was allowed to cool to room temperature, into the mixture, saturated aqueous sodium thiosulfate solution and saturated aqueous sodium hydrogen carbonate solution were poured, and extracted with chloroform. The combined organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 96 g of 3-bromo-5-trifluoromethyl-pyridine-2-ylamine.
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65 g
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71 g
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100 mL
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Synthesis routes and methods III

Procedure details

In a 100 ml four necked flask equipped with the same equipments as those used in Example 3 were placed 3 g of 2-amino-5-trifluoromethylpyridine and 30 ml of acetic acid to provide a homogeneous solution. 4.4 g of bromine was dropwise added thereto while cooling the flask with ice water at 10° to 20° C., and after completion of the dropwise addition, the mixture was reacted for 1 hour. The reaction product was poured into 200 ml of water, washed with an aqueous solution of sodium thiosulfate and extracted with methylene chloride. The methylene chloride layer was dried over anhydrous sodium sulfate, and the solvent was evaporated off. The solid thus obtained was washed with n-hexane to obtain 3.5 g of the desired product.
[Compound]
Name
four
Quantity
100 mL
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3 g
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30 mL
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4.4 g
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ice water
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhao - 2021 - search.proquest.com
GPCR regulates numerous diverse physiological processes relevant to diabetes, obesity, Alzheimer's diseases, and several central nervous system disorders and targets proteins in …
Number of citations: 2 search.proquest.com

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